molecular formula C12H13N3O B1493684 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one CAS No. 23942-11-2

2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one

Cat. No. B1493684
CAS RN: 23942-11-2
M. Wt: 215.25 g/mol
InChI Key: VRCGFYUFABMDSD-UHFFFAOYSA-N
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Description

“2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Scientific Research Applications

Synthesis of Bicyclic Pyrimidine Derivatives

This compound serves as a precursor in the synthesis of bicyclic pyrimidine derivatives, which are crucial in medicinal chemistry. The pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines synthesized from such precursors have shown a wide range of biological activities .

Corrosion Inhibition

In the field of industrial chemistry, this compound has been studied for its corrosion inhibition properties. It’s particularly effective in protecting mild steel in acidic environments, such as those encountered in industrial cleaning or oil well acidization .

Biological Activity

The compound’s derivatives have been explored for their biological significance. They have been applied in medical and pharmaceutical fields, demonstrating the potential for developing new therapeutic agents .

EGFR Inhibition

Some derivatives of this compound have been reported to act as selective inhibitors for the Epidermal Growth Factor Receptor (EGFR), which is a target for cancer therapy. This application is significant in the development of anti-cancer drugs .

Material Science

In material science, the compound’s derivatives can be used to modify surfaces and create protective coatings. This application is vital for enhancing the durability and performance of materials in various industrial applications .

Synthetic Organic Chemistry

The compound is also valuable in synthetic organic chemistry, where it is used to develop new synthetic routes and methodologies. This has implications for the production of complex organic molecules .

properties

IUPAC Name

2-amino-5-benzyl-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-8-10(11(16)15-12(13)14-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H3,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCGFYUFABMDSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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